molecular formula C21H25NO2 B11657820 5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione

Cat. No.: B11657820
M. Wt: 323.4 g/mol
InChI Key: QRGITTVWNWQQTC-ODLFYWEKSA-N
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Description

5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with two methyl groups and a conjugated system involving an indole derivative. This compound is notable for its unique structure, which combines elements of both cyclohexane and indole, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a cyclohexane derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione apart is its combination of the indole and cyclohexane structures, which imparts unique chemical and biological properties. This dual nature allows it to participate in a wider range of reactions and interact with a broader spectrum of molecular targets compared to its individual components .

Biological Activity

5,5-Dimethyl-2-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexane-1,3-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N2C_{25}H_{29}N_{2} with a molecular weight of 373.51 g/mol. The compound features a cyclohexane backbone with multiple substituents that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant effects:

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: A study demonstrated that the compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests that the compound may interfere with critical cellular processes involved in cancer progression .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models:

  • Research Findings: In vitro assays showed that the compound significantly reduced levels of reactive oxygen species (ROS) in human fibroblast cells, indicating its potential as an antioxidant agent .

3. Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Study Results: The compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be 50 µg/mL for both strains, suggesting a promising antimicrobial profile .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways: It is hypothesized that the compound may affect signaling pathways related to apoptosis and inflammation.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM) Reference
AnticancerMCF-710
AntioxidantHuman fibroblastsNot specified
AntimicrobialS. aureus50
AntimicrobialE. coli50

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

5,5-dimethyl-2-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C21H25NO2/c1-20(2)12-17(23)14(18(24)13-20)10-11-19-21(3,4)15-8-6-7-9-16(15)22(19)5/h6-11H,12-13H2,1-5H3/b19-11-

InChI Key

QRGITTVWNWQQTC-ODLFYWEKSA-N

Isomeric SMILES

CC1(CC(=O)C(=C/C=C\2/C(C3=CC=CC=C3N2C)(C)C)C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=CC=C2C(C3=CC=CC=C3N2C)(C)C)C(=O)C1)C

Origin of Product

United States

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